molecular formula C11H26O2Si2 B8541357 Agn-PC-009zhb CAS No. 42082-93-9

Agn-PC-009zhb

Cat. No.: B8541357
CAS No.: 42082-93-9
M. Wt: 246.49 g/mol
InChI Key: IBFCAKIPFTWXKE-UHFFFAOYSA-N
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Description

Agn-PC-009zhb is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a butene backbone. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecular structures due to its reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-009zhb typically involves the reaction of 3-methyl-1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

3-methyl-1-butene+2(trimethylsilyl chloride)This compound\text{3-methyl-1-butene} + 2 \text{(trimethylsilyl chloride)} \rightarrow \text{this compound} 3-methyl-1-butene+2(trimethylsilyl chloride)→this compound

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsiloxy groups, leading to the formation of silanols.

    Reduction: Reduction reactions can target the double bond in the butene backbone, converting it to a saturated alkane.

    Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of silanols and siloxanes.

    Reduction: Formation of 2,3-Bis(trimethylsiloxy)-3-methylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agn-PC-009zhb is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of complex organic molecules and polymers.

    Biology: In the modification of biomolecules for enhanced stability and functionality.

    Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of the trimethylsiloxy groups. These groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

  • 2,3-Bis(trimethylsiloxy)-1,3-butadiene
  • 2,3-Dimethyl-1,3-butadiene
  • Trimethylsilyl-substituted alkenes

Uniqueness: Agn-PC-009zhb is unique due to the presence of both trimethylsiloxy groups and a methyl-substituted butene backbone. This combination provides distinct reactivity and stability, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

42082-93-9

Molecular Formula

C11H26O2Si2

Molecular Weight

246.49 g/mol

IUPAC Name

trimethyl-(2-methyl-3-trimethylsilyloxybut-3-en-2-yl)oxysilane

InChI

InChI=1S/C11H26O2Si2/c1-10(12-14(4,5)6)11(2,3)13-15(7,8)9/h1H2,2-9H3

InChI Key

IBFCAKIPFTWXKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.6M n-butyllithium/n-hexane solution (100 ml) was dropwise added to a solution of diisopropylamine (22.4 ml) in dry tetrahydrofuran (50 ml) at -10° C., and the mixture was stirred for 1 hour. A solution of 3-hydroxy-3-methyl-2-butanone (8 ml) in dry tetrahydrofuran (50 ml) was dropwise added at -10° C. and the mixture was stirred for 1 hour. Then, trimethylchlorosilane (20.4 ml) was dropwise added at -10° C. After stirring at 4° C overnight, the reaction mixture was filtered with celite and the solid was washed with diethyl ether (500 ml). The combined filtrate was washed with 1N hydrochloric acid (150 ml×2) and a saturated aqueous solution of NaHCO3 (150 ml×2), and dried over MgSO4. The solvent was distilled away under reduced pressure. The residue was distilled under reduced pressure to give 16 g of the title compound (bp=85°-90° C./20 mmHg) as colorless liquid (see Table 2).
Name
n-butyllithium n-hexane
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20.4 mL
Type
reactant
Reaction Step Three

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